![molecular formula C27H38FN3O6S B569347 Rosuvastatin Isoamy Ester CAS No. 1197348-98-3](/img/structure/B569347.png)
Rosuvastatin Isoamy Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin Isoamy Ester is a pharmaceutical reference standard used in the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Rosuvastatin . It has a molecular formula of C27H38FN3O6S and a molecular weight of 551.7 .
Molecular Structure Analysis
This compound has a complex molecular structure. The chemical name is Isopentyl (3R,5S,E)-7- (4- (4-fluorophenyl)-6-isopropyl-2- (N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate .科学的研究の応用
Impact on Lipoprotein Subfractions and Atherogenic Lipoproteins
Rosuvastatin has been shown to significantly affect atherogenic lipoprotein subfractions in individuals with hyperlipidemia. In a study, it was demonstrated that rosuvastatin efficiently reduced low-density lipoprotein cholesterol (LDL-C), apolipoprotein B-containing lipoprotein subfractions, and LDL circulating mass in both normotriglyceridaemic and hypertriglyceridaemic groups, showcasing its broad effectiveness irrespective of phenotype. This suggests that rosuvastatin may play a crucial role in correcting triglyceride and LDL abnormalities, potentially contributing to the mitigation of the atherogenic lipoprotein phenotype (Caslake et al., 2003).
Pharmacology and Cellular Uptake
Rosuvastatin, known for its distinct pharmacologic properties, is a potent inhibitor of HMG-CoA reductase activity. Its pharmacokinetic studies reveal linear plasma concentration with dosage, and it shows high potency in inhibiting cholesterol synthesis in rat hepatocytes. Notably, rosuvastatin is taken up into liver cells through a high-affinity active uptake process, signifying its targeted action and potential to profoundly impact atherogenic lipoproteins (McTaggart et al., 2001).
Degradation Pathway and Free Radical-Induced Oxidative Stress
Research into the degradation products of rosuvastatin under gamma radiation conditions provides insights into its stability and potential protective roles against free radical-induced oxidative stress. Identifying the chemical structures and formation mechanisms of its degradation products contributes to our understanding of rosuvastatin's degradation pathway and its stability under various conditions, which is crucial for ensuring its therapeutic efficacy (Dončević et al., 2021).
Antioxidant Potential and Cardiovascular Disorders
Rosuvastatin exhibits pleiotropic antioxidant potential, indicating its effectiveness in reducing cardiovascular risk factors. It has demonstrated the ability to manage cholesterol levels and mitigate cardiac disorders such as hypertension and atherosclerosis by reducing oxidative stress. This antioxidant capacity, combined with its lipid-regulating properties, positions rosuvastatin as a promising agent in cardiovascular disease management (Mahalwar & Khanna, 2013).
作用機序
Target of Action
Rosuvastatin Isoamyl Ester, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin Isoamyl Ester is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most of the body’s cholesterol is produced .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Rosuvastatin Isoamyl Ester affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting this pathway, Rosuvastatin Isoamyl Ester reduces the production of these lipids .
Pharmacokinetics
Rosuvastatin is given once daily in doses ranging from 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of Rosuvastatin Isoamyl Ester’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke . Statins have been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The action of Rosuvastatin Isoamyl Ester can be influenced by environmental factors. For instance, the pharmacokinetics of rosuvastatin can vary between races . Additionally, interactions with other drugs, such as darunavir/ritonavir, erythromycin, fluconazole, itraconazole, and antacid, can affect the action of rosuvastatin . The clinical relevance of these interactions is yet to be investigated .
Safety and Hazards
将来の方向性
Rosuvastatin Isoamy Ester can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Rosuvastatin . This suggests potential future directions in the development of new analytical methods and applications in drug production.
特性
IUPAC Name |
3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDAIKXIOPRNBH-CXYUPCIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38FN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。